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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025 Get Quote

Technical Support Center: DRP-104 Prodrugs
This technical support center provides researchers, scientists, and drug development

professionals with essential information for mitigating the gastrointestinal toxicities associated

with DRP-104 prodrugs.

Frequently Asked Questions (FAQs)
Q1: What is DRP-104 and how does it work?

DRP-104, also known as sirpiglenastat, is a novel prodrug of the broad-acting glutamine

antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be an inactive form that is

preferentially converted to the active drug, DON, within the tumor microenvironment.[1][2][3]

This targeted activation is achieved by leveraging enzymes that are abundant in tumors.[4] The

active DON then broadly antagonizes glutamine metabolism in cancer cells, disrupting their

ability to proliferate.[1][5] This mechanism not only has direct antitumor effects but also

stimulates both the innate and adaptive immune systems.[1][2]

Q2: Why was DRP-104 developed as a prodrug?

The active component, DON, showed significant antitumor efficacy in early clinical trials.

However, its development was halted due to severe dose-limiting gastrointestinal (GI) toxicities.

[6][7] The prodrug design of DRP-104 aims to mitigate these toxicities by delivering the active

drug preferentially to the tumor, thereby sparing healthy tissues, especially the gut.[6][7][8]
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Q3: How does DRP-104 mitigate gastrointestinal toxicity?

DRP-104 is engineered to be preferentially bioactivated to DON in tumor tissues while being

bioinactivated to an inert metabolite in GI tissues.[6][7] This differential metabolism leads to a

significantly higher concentration of the active drug in the tumor compared to the

gastrointestinal tract.[4][6][7][8] Preclinical studies in mice have shown an 11-fold greater

exposure of DON to the tumor versus GI tissues.[6][7]

Q4: What are the observed side effects of DRP-104 in preclinical studies?

In preclinical mouse models, DRP-104 has demonstrated a markedly improved tolerability

profile compared to DON.[6][7] While DON caused substantial body weight reduction (20-30%),

DRP-104 administration resulted in minimal effects on body weight.[7] At lower doses, no

adverse effects on GI histopathology were observed. At the highest doses (e.g., 1 mg/kg), mild

lymphocytic infiltration in the GI tract was noted.[7][9]

Q5: What is the current clinical development status of DRP-104?

DRP-104 (sirpiglenastat) is currently in early-stage (Phase I/II) clinical trials for patients with

advanced solid tumors.[6][7][8] It is being evaluated both as a single agent and in combination

with immunotherapy.[7]
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Issue Potential Cause Recommended Action

Unexpectedly high

gastrointestinal toxicity (e.g.,

significant weight loss,

diarrhea) in animal models.

Incorrect dosing or formulation

of DRP-104.

Double-check all calculations

for dosing, ensuring the correct

conversion from DRP-104 to

DON-equivalent, if applicable.

Verify the stability and proper

reconstitution of the

compound.

Animal model may have

altered expression of

activating/inactivating

enzymes.

Consider using a mouse strain,

such as C57BL/6/CES1-/-, that

better recapitulates human

prodrug metabolism for DRP-

104.[7]

Lack of antitumor efficacy in an

in vivo experiment.
Suboptimal dosing regimen.

Preclinical studies have shown

dose-dependent tumor growth

inhibition.[7][9] Consider a

dose-escalation study to

determine the optimal

therapeutic window for your

specific tumor model.

Tumor model is not dependent

on glutamine metabolism.

Confirm the metabolic profile of

your cancer cell line or tumor

model. DRP-104's efficacy is

linked to the inhibition of

glutamine-utilizing enzymes.[4]

Variability in tumor response

within the same experimental

group.

Inconsistent drug

administration.

Ensure consistent

subcutaneous or intravenous

administration techniques. For

subcutaneous injections, vary

the injection site to avoid

localized reactions.

Heterogeneity of the tumor

model.

For xenograft models, ensure

consistent cell numbers and

passage numbers are used for
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implantation. For patient-

derived xenografts (PDXs), be

aware of inherent inter-tumoral

heterogeneity.

Quantitative Data
Table 1: Comparative Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor-Bearing Mice

Treatment
Dose (DON

Equivalent)

Tumor Growth

Outcome

Body Weight

Reduction

GI

Histopathology

DRP-104

1 mg/kg, IV, 5

days/week for 2

weeks

Complete tumor

regression
Minimal

Improved

parameters

compared to

DON

DON

1 mg/kg, IV, 5

days/week for 2

weeks

Complete tumor

regression
20-30%

Widespread

ulceration,

abundant

neutrophil and

lymphocyte

infiltrates

Source: Adapted from preclinical studies described in Science Advances.[7]

Table 2: Dose-Dependent Efficacy and Toxicity of Subcutaneously Administered DRP-104
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Dose (DON

Equivalent)

Tumor Growth

Outcome

Effect on Body

Weight
GI Histopathology

0.1 mg/kg

Dose-dependent

reduction in tumor

growth

Minimal effects
Normal GI

morphology

0.3 mg/kg

Complete tumor

regression at higher

doses

Minimal effects
Normal GI

morphology

1 mg/kg
Complete tumor

regression
Minimal effects

Mild lymphocytic

infiltration

Source: Data from studies in EL4 tumor-bearing C57BL/6/CES1-/- mice.[7][9]

Table 3: Biodistribution of DON after DRP-104 Administration

Tissue Comparison Fold Difference in DON Exposure

Tumor vs. Gastrointestinal (GI) Tissue 11-fold greater in tumor

Tumor vs. Plasma 6-fold greater in tumor

Source: Findings from drug distribution studies.[6][7]

Experimental Protocols
Protocol: Assessing Efficacy and Mitigated GI Toxicity of DRP-104 in a Syngeneic Mouse

Tumor Model

Cell Culture and Animal Model:

Culture a murine cancer cell line (e.g., MC38 or EL4) in appropriate media.

Implant tumor cells subcutaneously into the flank of C57BL/6 mice (or C57BL/6/CES1-/-

mice for human-like metabolism).

Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://www.researchgate.net/figure/Dose-dependent-efficacy-and-toxicity-of-subcutaneously-administered-DRP-104-in-EL4_fig4_365515090
https://pure.johnshopkins.edu/en/publications/discovery-of-drp-104-a-tumor-targeted-metabolic-inhibitor-prodrug/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9668306/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Preparation and Administration:

Reconstitute DRP-104 in a sterile vehicle (e.g., saline or as specified by the

manufacturer).

Administer DRP-104 subcutaneously once daily at desired doses (e.g., 0.5 mg/kg and 1.4

mg/kg).[1]

Include a vehicle control group and potentially a DON-treated group for comparison.

Efficacy Assessment:

Measure tumor volume with calipers every 2-3 days.

At the end of the study, harvest tumors for further analysis (e.g., metabolomic profiling,

flow cytometry).

Toxicity Assessment:

Monitor animal body weight daily as a general indicator of toxicity.

At the end of the study, harvest gastrointestinal tissues (e.g., jejunum, colon) for

histopathological analysis.

Perform a blinded histopathological scoring of inflammation and architectural changes in

the GI tract.

Immunophenotyping (Optional):

To investigate the immunological mechanism of action, tumors can be dissociated into

single-cell suspensions.

Perform flow cytometry to analyze the infiltration of various immune cells (e.g., CD3+,

CD4+, CD8+ T cells, NK cells).[1]
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Caption: Preferential activation of DRP-104 to DON in the tumor microenvironment.
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Simplified Signaling of Glutamine Antagonism by DON
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Caption: DON broadly inhibits multiple glutamine-dependent metabolic pathways.
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Experimental Workflow for DRP-104 Evaluation
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Caption: Workflow for in vivo assessment of DRP-104 efficacy and toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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